molecular formula C12H15N3S B14905743 n-((2-(Pyridin-3-yl)thiazol-5-yl)methyl)propan-2-amine

n-((2-(Pyridin-3-yl)thiazol-5-yl)methyl)propan-2-amine

Cat. No.: B14905743
M. Wt: 233.33 g/mol
InChI Key: JUMDNXCMMACPEJ-UHFFFAOYSA-N
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Description

N-((2-(Pyridin-3-yl)thiazol-5-yl)methyl)propan-2-amine is a compound that features a pyridine ring fused with a thiazole ring, connected to a propan-2-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring, followed by nucleophilic substitution reactions to introduce the pyridine and amine groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

N-((2-(Pyridin-3-yl)thiazol-5-yl)methyl)propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings .

Scientific Research Applications

N-((2-(Pyridin-3-yl)thiazol-5-yl)methyl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-((2-(Pyridin-3-yl)thiazol-5-yl)methyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Properties

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

N-[(2-pyridin-3-yl-1,3-thiazol-5-yl)methyl]propan-2-amine

InChI

InChI=1S/C12H15N3S/c1-9(2)14-7-11-8-15-12(16-11)10-4-3-5-13-6-10/h3-6,8-9,14H,7H2,1-2H3

InChI Key

JUMDNXCMMACPEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CN=C(S1)C2=CN=CC=C2

Origin of Product

United States

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